molecular formula C16H24O2 B14159205 (4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran CAS No. 34335-93-8

(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran

Cat. No.: B14159205
CAS No.: 34335-93-8
M. Wt: 248.36 g/mol
InChI Key: JRLLKNNCOWNIBL-UAXWRAGISA-N
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Description

(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran is a complex organic compound with a unique structure that includes a benzofuran ring system. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including (4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran, can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another method includes the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . These methods provide good yields and are efficient for constructing the benzofuran ring system.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves scalable and cost-effective methods. For example, the use of palladium nanoparticles in a one-pot synthesis via Sonogashira cross-coupling reactions under ambient conditions has been reported . This method allows for the recycling and reuse of the catalyst, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents, ruthenium catalysts, and palladium nanoparticles . Reaction conditions often involve ambient temperature and the use of solvents such as acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions include various substituted benzofurans and benzofuran derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of (4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in tumor progression . The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran include:

Uniqueness

The uniqueness of (4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzofbenzofuran lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity compared to other benzofuran derivatives .

Properties

CAS No.

34335-93-8

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran

InChI

InChI=1S/C16H24O2/c1-10-9-18-13-8-12-7-5-6-11(2)16(12,3)15(17-4)14(10)13/h9,11-12,15H,5-8H2,1-4H3/t11-,12+,15+,16+/m0/s1

InChI Key

JRLLKNNCOWNIBL-UAXWRAGISA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1([C@@H](C3=C(C2)OC=C3C)OC)C

Canonical SMILES

CC1CCCC2C1(C(C3=C(C2)OC=C3C)OC)C

Origin of Product

United States

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